Cas no 2172587-08-3 (2-1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
Il composto 2-1-(2-ciclobutiletil)-5-(1-metossietil)-1H-1,2,3-triazol-4-ilacetonitrile è un derivato azotato eterociclico strutturalmente complesso, caratterizzato dalla presenza di un nucleo triazolico funzionalizzato con gruppi ciclobutilici e alchilossi. La sua struttura ibrida combina la rigidità del ciclobutile con la flessibilità della catena etilica, mentre il gruppo metossietilico conferisce proprietà elettroniche modulate. La presenza del gruppo cianoacetonitrile offre un sito reattivo utile per ulteriori modifiche chimiche, rendendo il composto un intermedio versatile in sintesi organiche. La sua stabilità termica e la solubilità in solventi polari aprono applicazioni potenziali in ambito farmaceutico, come scaffold per lo sviluppo di molecole bioattive, o in materiali avanzati. La geometria molecolare favorisce interazioni steriche ed elettroniche selettive.

2172587-08-3 structure
Nome del prodotto:2-1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile
2-1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2172587-08-3
- 2-[1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
- EN300-1599250
- 2-1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile
-
- Inchi: 1S/C13H20N4O/c1-10(18-2)13-12(6-8-14)15-16-17(13)9-7-11-4-3-5-11/h10-11H,3-7,9H2,1-2H3
- Chiave InChI: ZZIIIYHZYSMVDI-UHFFFAOYSA-N
- Sorrisi: O(C)C(C)C1=C(CC#N)N=NN1CCC1CCC1
Proprietà calcolate
- Massa esatta: 248.16371127g/mol
- Massa monoisotopica: 248.16371127g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 6
- Complessità: 309
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 63.7Ų
2-1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599250-1000mg |
2-[1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172587-08-3 | 1000mg |
$2330.0 | 2023-09-23 | ||
Enamine | EN300-1599250-500mg |
2-[1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172587-08-3 | 500mg |
$2236.0 | 2023-09-23 | ||
Enamine | EN300-1599250-0.05g |
2-[1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172587-08-3 | 0.05g |
$1957.0 | 2023-07-10 | ||
Enamine | EN300-1599250-1.0g |
2-[1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172587-08-3 | 1.0g |
$2330.0 | 2023-07-10 | ||
Enamine | EN300-1599250-5000mg |
2-[1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172587-08-3 | 5000mg |
$6757.0 | 2023-09-23 | ||
Enamine | EN300-1599250-2.5g |
2-[1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172587-08-3 | 2.5g |
$4566.0 | 2023-07-10 | ||
Enamine | EN300-1599250-10.0g |
2-[1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172587-08-3 | 10.0g |
$10018.0 | 2023-07-10 | ||
Enamine | EN300-1599250-5.0g |
2-[1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172587-08-3 | 5.0g |
$6757.0 | 2023-07-10 | ||
Enamine | EN300-1599250-250mg |
2-[1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172587-08-3 | 250mg |
$2143.0 | 2023-09-23 | ||
Enamine | EN300-1599250-50mg |
2-[1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172587-08-3 | 50mg |
$1957.0 | 2023-09-23 |
2-1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile Letteratura correlata
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
2172587-08-3 (2-1-(2-cyclobutylethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile) Prodotti correlati
- 1602163-18-7(CID 116555837)
- 871101-87-0(1-[3-amino-4-(benzyloxy)-2-hydroxyphenyl]ethan-1-one)
- 2171466-62-7(4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoyl-2-methylmorpholine-3-carboxylic acid)
- 2137519-68-5(1-Propanamine, N-ethyl-2,2-difluoro-3-[(1-methyl-2-propen-1-yl)oxy]-)
- 942129-32-0((2S)-2-(3-Methylphenyl)-1-propanol)
- 953383-16-9(N-{3-4-(dimethylamino)phenylpropyl}-2-(naphthalen-2-yloxy)acetamide)
- 778599-33-0(3-{(benzyloxy)carbonylamino}-3-(3-ethoxyphenyl)propanoic acid)
- 941871-97-2(methyl 2-(2Z)-6-acetamido-2-(3-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1806931-18-9(2-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxaldehyde)
- 2172580-12-8(9-(4-methoxy-2-methylphenyl)-5-oxa-8-azaspiro3.5nonane)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
